3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide

Description

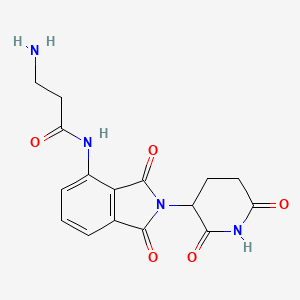

3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide is a cereblon-binding ligand (CBL) derivative, frequently utilized in proteolysis-targeting chimeras (PROTACs). Its core structure comprises a 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl moiety, which binds to cereblon (CRBN), an E3 ubiquitin ligase. The propanamide linker with a terminal amino group facilitates conjugation to target protein ligands, enabling the formation of heterobifunctional degraders .

Properties

Molecular Formula |

C16H16N4O5 |

|---|---|

Molecular Weight |

344.32 g/mol |

IUPAC Name |

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |

InChI |

InChI=1S/C16H16N4O5/c17-7-6-12(22)18-9-3-1-2-8-13(9)16(25)20(15(8)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7,17H2,(H,18,22)(H,19,21,23) |

InChI Key |

GUAIURPXRNXLHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCN |

Origin of Product |

United States |

Preparation Methods

Preparation of Key Intermediate: 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

This intermediate is central to the synthesis of the target compound and is typically prepared via nucleophilic substitution on a phthalimide derivative.

- Procedure : 4-Fluoroisobenzofuran-1,3-dione is reacted with 3-aminopiperidine-2,6-dione in the presence of sodium acetate in acetic acid solvent. The mixture is heated at 140 °C for 8 hours, followed by solvent removal and purification by column chromatography to yield the intermediate as a solid.

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4-Fluoroisobenzofuran-1,3-dione | 140 °C, 8 h | Not specified | Sodium acetate, AcOH solvent |

| 3-Aminopiperidine-2,6-dione |

Formation of the Amino-Linked Propanamide Moiety

The 3-amino-propanamide fragment is introduced via amide bond formation and nucleophilic substitution reactions involving azide and amine intermediates.

General Synthetic Route : Starting from amino-PEG linkers or aminoethoxyethyl derivatives, nucleophilic aromatic substitution is employed on pyrimidine or phthalimide derivatives to install the aminoalkyl chains. This is followed by amide coupling with carboxylic acid derivatives bearing the phthalimide-glutarimide core.

Example Reaction : Amino-PEG derivatives react with 2,4-dichloro-6-methylpyrimidine under basic conditions to form amine-linked intermediates. Subsequent displacement of chlorine by aniline derivatives and azide substitution followed by hydrogenation yields amines that undergo nucleophilic aromatic substitution with the 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione to afford the final amino-linked compounds.

| Step | Reagents/Conditions | Yield (%) | Product Description |

|---|---|---|---|

| Amination of pyrimidine | 2,4-Dichloro-6-methylpyrimidine, DIPEA, THF, rt | 31 | 2-(2-((2-chloro-6-methylpyrimidin-4-yl)(methyl)amino)ethoxy)ethanol |

| Coupling with aniline | N-(4-aminophenyl)-2-phenylacetamide, IPA, 80 °C | 60-81 | N-(4-((4-((2-(2-hydroxyethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide |

| Azide substitution | Sodium azide, DMF, 50 °C | 62 | Azide intermediates |

| Hydrogenation to amine | H2, Pd/C | Not specified | Amino derivatives |

| Nucleophilic aromatic substitution | 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | Moderate | Final amino-linked phthalimide derivatives |

Direct Coupling to Form 3-Amino-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)propanamide

Amide Bond Formation : The final step involves coupling the amino-propanamide fragment with the phthalimide-glutarimide core via amide bond formation using standard peptide coupling reagents (e.g., EDCI, HATU) under mild conditions to preserve the sensitive imide functionalities.

Alternative Linker Installation : Ether linkages and triazole linkers have been employed to connect the amino group to the phthalimide core, often via click chemistry (azide-alkyne cycloaddition), enhancing solubility and linker flexibility.

Summary Table of Preparation Steps and Conditions

Additional Notes on Synthetic Challenges and Optimization

The synthesis requires careful control of reaction conditions to avoid hydrolysis or decomposition of the sensitive imide rings.

Use of protecting groups such as tert-butyl esters and subsequent deprotection steps are common to ensure selectivity in amide coupling reactions.

The introduction of polyethylene glycol (PEG) linkers or triazole rings via click chemistry enhances solubility and bioavailability of the final compound.

Purification typically involves silica gel column chromatography with solvent gradients ranging from dichloromethane/methanol or petroleum ether/ethyl acetate mixtures, depending on the polarity of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study protein interactions.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, modulating their activity. The compound may inhibit or activate certain pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Linkers

(a) Pomalidomide-PEG-Alkyne Derivatives

- PTC1400 (Pomalidomide-PEG1-Alkyne) :

- PTC1410 (Pomalidomide-PEG2-Alkyne) :

Comparison :

- The terminal amino group enables direct conjugation without requiring click chemistry modifications.

(b) Ethoxy/Carboxylic Acid-Linked Analogues

- 3-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)propanoic Acid: Structure: Ethoxy-propanoic acid linker. Key Feature: Carboxylic acid terminus for covalent coupling to amines. Molecular Weight: 389.36 g/mol .

- N-(4-Aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide: Structure: Oxyacetamide linker with aminobutyl group. Key Feature: Enhanced cell permeability due to the aminobutyl moiety. Molecular Weight: Not explicitly stated, but structurally similar to .

Comparison :

- The target compound’s primary amine on the propanamide linker provides a reactive site for conjugation, contrasting with the carboxylic acid or aminobutyl termini in these analogues. This difference may influence solubility and degradation efficiency.

Functional Analogues in PROTACs

(a) BRAF-Targeting PROTACs

- Compound 6: Structure: Contains a pyrimidine-based BRAF ligand linked via ethoxypropanamide to the cereblon-binding moiety. Yield: 42% in synthesis. Biological Activity: Demonstrated BRAFV600E degradation at nanomolar concentrations .

- Compound 12 :

Comparison :

- The target compound’s simpler linker may reduce synthetic complexity compared to triazole-containing analogues.

(b) EGFR-Targeting PROTAC (MS 154)

- Structure: Gefitinib (EGFR ligand) linked via octyloxy spacer to the cereblon-binding moiety. Molecular Weight: Not explicitly stated. Activity: Potent degradation of mutant EGFR (DC50 < 10 nM) .

Comparison :

- MS 154’s long alkyl chain linker enhances membrane permeability, whereas the target compound’s amino-propanamide linker may limit passive diffusion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.